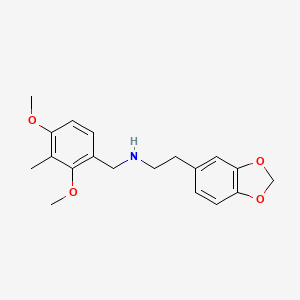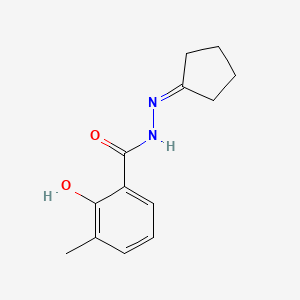![molecular formula C22H21NO3 B4627025 N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)
N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide
Overview
Description
The compound of interest falls within a category of organic molecules that typically exhibit significant biological or chemical activity due to the presence of various functional groups. Such compounds are often explored for their potential applications in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic compounds involving indene derivatives and hexanamide functionalities often requires multi-step reactions, including condensation, amidation, and cyclization processes. For example, the synthesis of ylidene and isocyanide complexes with boron demonstrates intricate steps involving the reaction of phenyl isocyanide with triphenylborane, followed by desilylation and dimerization processes to obtain the final complex structures (Tamm, Hahn, & Lügger, 1996). This example illustrates the type of synthetic strategy that might be applicable in the creation of complex compounds including "N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide".
Molecular Structure Analysis
Molecular structure analysis, typically performed through X-ray crystallography or NMR spectroscopy, reveals the arrangement of atoms within a molecule and can provide insights into its reactivity and properties. For instance, the structure and stability of molecules have been elucidated through single-crystal X-ray diffraction, demonstrating how noncovalent interactions stabilize crystal packing (Gouda et al., 2022). Such studies are critical for understanding the spatial arrangement of the compound's functional groups and their potential interaction with biological targets or reactive species.
Scientific Research Applications
Molecular Interactions and Stability
- The study of ultraviolet spectra of certain derivatives in various solvents provides insights into the effects of molecular modifications on the electron-donating abilities and the impact of solvent interactions on molecular stability and behavior (Cumper & Singleton, 1968).
- Investigations into the synthesis and characteristics of polybenzoxazine with phenylnitrile functional groups highlight the role of specific functional groups in enhancing the thermal stability and dynamic mechanical properties of polymeric materials (Qi et al., 2009).
Chemical Synthesis and Catalysis
- Research on isocyanide and ylidene complexes of boron has contributed to the understanding of complex formation and crystal structures, which are fundamental in organometallic chemistry and catalysis (Tamm et al., 1996).
- The exploration of the oxidative properties of propenoidic phenols catalyzed by specific cobalt complexes provides insights into the mechanisms of organic transformations and the development of more efficient catalytic processes (Bolzacchini et al., 1996).
Advanced Material Development
- Studies on the engineering of hydrogen-bonded molecular crystals built from derivatives of hexaphenylbenzene and related compounds demonstrate the potential for designing materials with predetermined properties, such as high thermal stability and guest accessibility (Maly et al., 2007).
properties
IUPAC Name |
N-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-3-4-9-20(24)23-16-12-10-15(11-13-16)14-19-21(25)17-7-5-6-8-18(17)22(19)26/h5-8,10-14H,2-4,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKKYPSCGOXTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)

![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)